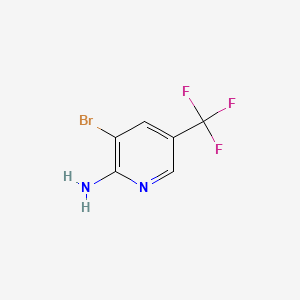
3-Benzylbenzaldehyde
Vue d'ensemble
Description
3-Benzylbenzaldehyde (3-BBA) is a naturally occurring aromatic aldehyde with a distinct sweet, floral aroma. It is found in many plants and is commonly used in the flavor and fragrance industry. It is also used in the manufacture of pharmaceuticals, cosmetics, and other products. 3-BBA has a wide range of applications in the medical and scientific fields due to its unique properties. This article will provide an overview of 3-BBA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
Synthesis Methods and Chemical Reactions
C(sp(3))-H Activation : 3-Benzylbenzaldehyde derivatives can be synthesized from 2-methylbenzaldehyde and iodobenzene using a C(sp(3))-H activation process, where acetohydrazone acts as a transient directing group (Ma, Lei, & Hu, 2016).
Remote Benzylic C(sp3)–H Oxyfunctionalization : This process, catalyzed by Cu(OAc)2, transforms various substituted 4-cresols, 4-alkylphenols, and 4-hydroxybenzyl alcohols into aromatic carbonyl compounds. This method is valuable due to the pharmaceutical importance of 4-hydroxybenzaldehydes (Jiang et al., 2014).
Synthesis of Electrically Conductive Polymers : Bis-aldehyde monomers, including derivatives of this compound, are used to create poly(azomethine)s with significant electrical conductivity. This includes synthesizing various monomers and analyzing their physicochemical properties (Hafeez et al., 2019).
Oxidation Reactions : For example, catalytic oxidation of benzylic alcohols to aldehydes in water under room temperature conditions (Wu et al., 2016).
Nitration Reactions : Benzaldehyde nitration by mixed acid under homogeneous conditions is essential in synthesizing various products for the bulk and fine chemicals industry (Russo et al., 2017).
Biochemical and Pharmaceutical Applications
Fluorescent pH Sensors : New probes derived from this compound act as highly selective fluorescent pH sensors. This is valuable for studying biological organelles (Saha et al., 2011).
Metal Complexes Synthesis : Synthesis and optical studies of this compound derivatives have been conducted to create metal complexes with potential applications in various fields, including catalysis and materials science (Mekkey et al., 2020).
Material Science and Engineering
Development of Liquid Crystal Materials : Research on Benzylidene-based molecules containing two Azomethine units, derived from intermediates like 4-heptyloxybenzaldehyde, has been conducted to study their mesophase behavior and potential in liquid crystal applications (Jamain & Khairuddean, 2021).
Solid Phase Organic Synthesis : Benzaldehyde derivatives like 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers for solid phase organic synthesis (Swayze, 1997).
Safety and Hazards
Mécanisme D'action
Target of Action
Benzaldehydes, in general, have been found to disrupt cellular antioxidation systems , which could be a potential target for 3-Benzylbenzaldehyde.
Mode of Action
It is known that benzaldehydes can disrupt cellular antioxidation systems . This disruption can be achieved with redox-active compounds, which inhibit microbial growth through destabilization of cellular redox homeostasis and/or antioxidation systems .
Biochemical Pathways
Benzaldehydes have been found to disrupt the cellular antioxidation system , which involves various biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 19625 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Benzaldehydes have been found to disrupt cellular antioxidation systems , leading to the inhibition of microbial growth. This suggests that this compound could potentially have similar effects.
Analyse Biochimique
Biochemical Properties
3-Benzylbenzaldehyde plays a significant role in biochemical reactions, particularly in the context of redox reactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, this compound can act as a redox-active compound, disrupting cellular antioxidation systems by targeting enzymes such as superoxide dismutases and glutathione reductase . These interactions can lead to the inhibition of microbial growth, showcasing its potential as an antifungal agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by disrupting cellular redox homeostasis. This disruption can lead to oxidative stress, affecting cell signaling pathways and gene expression. In fungal cells, for example, this compound targets cellular antioxidation components, leading to the inhibition of fungal growth . Additionally, it can act as a chemosensitizing agent, enhancing the efficacy of conventional antifungal treatments.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in redox reactions, leading to changes in gene expression. The compound’s ability to disrupt cellular antioxidation systems is primarily due to its interaction with enzymes like superoxide dismutases and glutathione reductase . These interactions result in the destabilization of cellular redox homeostasis, ultimately inhibiting microbial growth.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound can maintain its antifungal activity over extended periods, provided it is stored under appropriate conditions . Its efficacy may decrease over time due to potential degradation, necessitating careful handling and storage.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit microbial growth without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These threshold effects highlight the importance of optimizing dosage to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes and cofactors involved in cellular antioxidation, influencing metabolic flux and metabolite levels. The compound’s ability to disrupt redox homeostasis can lead to changes in the levels of key metabolites, further impacting cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity. The compound’s hydrophobic nature allows it to readily cross cell membranes, facilitating its distribution within various cellular compartments .
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. It is primarily localized in cellular compartments involved in redox reactions, such as the mitochondria and cytoplasm. The compound’s targeting signals and post-translational modifications play a role in directing it to specific organelles, where it can exert its effects on cellular antioxidation systems .
Propriétés
IUPAC Name |
3-benzylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOKWSUUUYFPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518229 | |
| Record name | 3-Benzylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52315-08-9 | |
| Record name | 3-Benzylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




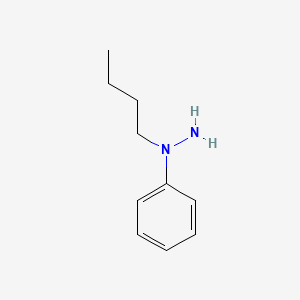
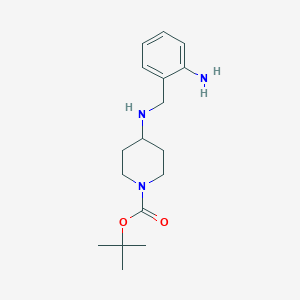

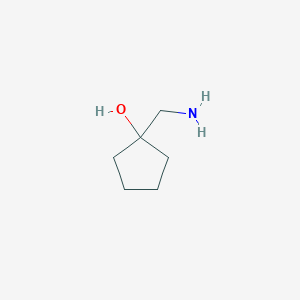
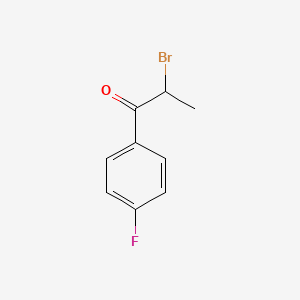

![7-(Dimethylamino)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B1282192.png)
